Scientific Field: Forensic Toxicology
Summary of Application: The study aimed to identify potential metabolites of norflurazepam and structural analogues (flurazepam, fludiazepam, and cinolazepam) produced by hepatocytes and in authentic human samples.
Methods of Application: Each drug (5 mu mol/L) was incubated with pooled human hepatocytes, and metabolites were identified using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
Scientific Field: Pharmacology
Summary of Application: Cinolazepam is a benzodiazepine derivative that possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.
Methods of Application: Cinolazepam binds to central benzodiazepine receptors, which interact allosterically with GABA receptors.
Results: This interaction potentiates the effects of the inhibitory neurotransmitter GABA.
Scientific Field: Sleep Medicine
Summary of Application: The study aimed to improve sleep maintenance using cinolazepam.
Methods of Application: The study involved the administration of 40 mg cinolazepam.
Cinolazepam is a psychoactive compound belonging to the class of benzodiazepines, specifically categorized as a 1,4-benzodiazepine. Its molecular formula is , with a molar mass of approximately 357.77 g/mol. The compound is recognized for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties, making it primarily utilized as a hypnotic agent. It was patented in 1978 and entered medical use in 1992, although it is not approved for sale in the United States or Canada. Cinolazepam is marketed under the trade name Gerodorm and is characterized by its high bioavailability of 90-100% when administered orally .
Cinolazepam's mechanism of action centers on its interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of neuronal activity. This results in a calming effect, promoting relaxation and sleep [].
Cinolazepam exhibits a range of biological activities due to its action on GABA receptors. It functions as a positive allosteric modulator, which enhances GABA's inhibitory effects on neuronal excitability. This results in its anxiolytic and sedative properties, making it effective for treating anxiety disorders and sleep disturbances. Additionally, it has anticonvulsant effects that can be beneficial in managing seizure disorders .
The synthesis of Cinolazepam typically involves multi-step organic reactions starting from simpler benzodiazepine precursors. The general synthetic route includes:
Specific synthetic pathways may vary based on desired purity and yield but generally follow these principles .
Cinolazepam is primarily used in clinical settings for:
Despite its efficacy, caution is advised due to potential side effects and interactions with other central nervous system depressants .
Cinolazepam has been shown to interact with several other medications and substances, which may amplify its central nervous system depressant effects. Notable interactions include:
These interactions necessitate careful management when prescribing Cinolazepam alongside other medications .
Cinolazepam shares structural and functional similarities with other benzodiazepines but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:
Compound Name | Key Properties | Unique Features |
---|---|---|
Diazepam | Anxiolytic, muscle relaxant | Long half-life; widely used |
Lorazepam | Anxiolytic, sedative | Shorter half-life; used for acute anxiety |
Clonazepam | Anticonvulsant | Strong anticonvulsant properties |
Midazolam | Sedative for procedural anesthesia | Rapid onset; short duration |
Alprazolam | Anxiolytic | Effective for panic disorders |
Cinolazepam's unique combination of anxiolytic and anticonvulsant properties sets it apart from many other benzodiazepines, particularly in its specific applications as a hypnotic agent .
Cinolazepam exhibits a complex three-dimensional molecular architecture characterized by its 1,4-benzodiazepine core structure with specific substituent modifications that influence its overall geometric configuration [1] [2] [3]. The molecular formula C18H13ClFN3O2 represents a molecular weight of 357.766 g/mol, with the compound existing as a substituted benzodiazepine derivative containing multiple functional groups that contribute to its unique spatial arrangement [1] [2] [4].
The core structural framework consists of a seven-membered diazepine ring fused to a benzene ring, forming the characteristic 1,4-benzodiazepine backbone [1] [4]. Research on similar benzodiazepine systems indicates that the seven-membered diazepine ring typically adopts a non-planar conformation, preferentially existing in boat-like or twist-chair conformations rather than planar arrangements [5] [6] [7]. This conformational preference arises from the inherent ring strain and steric interactions within the seven-membered heterocycle.
Computational studies on related benzodiazepine derivatives demonstrate that the diazepine ring maintains specific geometric parameters, with typical carbon-carbon bond lengths in the phenyl ring measuring approximately 1.38 Å, while the heptagonal diazepine ring shows variations in bond angles compared to regular hexagonal geometry [8]. The presence of nitrogen atoms in positions 1 and 4 of the diazepine ring creates bond angle deviations, with some angles increased by approximately 3.5° and others decreased by about 5° compared to ideal hexagonal values [8].
The molecular architecture of Cinolazepam is further distinguished by its unique substitution pattern. At the 1-position, a 2-cyanoethyl substituent introduces additional conformational complexity through its propanenitrile chain (-CH2CH2CN) [1] [2] [4]. The 3-position contains a hydroxyl group that can participate in intramolecular and intermolecular hydrogen bonding interactions [1] [4]. The 5-position features a 2-fluorophenyl group, which introduces both steric and electronic effects that influence the overall molecular geometry [1] [2] [4]. Finally, the 7-position contains a chlorine substituent that affects the electronic distribution within the aromatic system [1] [2] [4].
Crystallographic analysis of related benzodiazepine structures reveals that these compounds typically crystallize with molecules adopting specific orientations that optimize intermolecular interactions [5] [9]. The boat-shaped conformation of the diazepine ring allows for favorable packing arrangements in the solid state, with hydrogen bonding patterns playing crucial roles in crystal stability [5] [10].
The spectroscopic characterization of Cinolazepam encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with both proton and carbon-13 studies offering detailed insights into the molecular framework.
Proton nuclear magnetic resonance analysis of Cinolazepam reveals characteristic chemical shift patterns consistent with benzodiazepine derivatives [11] [12]. The aromatic protons from both the benzene ring and the 2-fluorophenyl substituent are expected to appear in the typical aromatic region between 7.0 and 8.0 parts per million [13] [14]. These signals provide information about the electronic environment of the aromatic systems and potential ring current effects.
The 2-cyanoethyl substituent at the 1-position contributes distinct methylene proton signals, typically appearing between 2.5 and 4.0 parts per million [13] [15]. The chemical shift values for these protons are influenced by their proximity to the electron-withdrawing nitrile group and the nitrogen atom of the diazepine ring. The coupling patterns observed for these methylene protons provide information about the conformational preferences of the cyanoethyl chain.
The proton attached to the carbon at the 3-position, adjacent to the hydroxyl group, represents a particularly diagnostic signal in the spectrum. Literature studies on similar benzodiazepine systems suggest this proton appears in the range of 4.5 to 5.5 parts per million, with its chemical shift influenced by the deshielding effects of both the adjacent hydroxyl group and the carbonyl functionality [16] [12].
The hydroxyl proton itself exhibits variable chemical shift behavior depending on concentration, temperature, and solvent conditions [16]. In typical organic solvents, alcohol hydroxyl protons appear between 3.0 and 6.0 parts per million, but this range can expand significantly due to hydrogen bonding effects and exchange phenomena [16].
Carbon-13 nuclear magnetic resonance provides detailed information about the carbon framework of Cinolazepam, with each carbon environment producing characteristic chemical shifts [17] [12]. The carbonyl carbon at the 2-position represents one of the most downfield signals, typically appearing between 165 and 175 parts per million due to the deshielding effects of the carbonyl functionality [15] [17].
The aromatic carbon atoms from both the benzene ring and the 2-fluorophenyl substituent contribute signals in the aromatic region between 120 and 140 parts per million [15] [17]. The presence of the fluorine substituent in the phenyl ring creates additional complexity in this region due to carbon-fluorine coupling effects and the electronic influence of the halogen atom.
The nitrile carbon from the cyanoethyl substituent appears as a distinct signal, typically in the range of 115 to 120 parts per million [17]. This chemical shift is characteristic of nitrile functional groups and provides confirmation of the presence of the cyanoethyl substituent.
Infrared spectroscopy of Cinolazepam reveals characteristic absorption bands that correspond to specific functional groups within the molecule [18] [19] [11]. The carbonyl stretch represents one of the most prominent features, typically appearing between 1680 and 1700 wavenumbers [19] [11]. This absorption is characteristic of lactam carbonyl groups and provides important structural confirmation.
The diazepine ring contributes a carbon-nitrogen stretch that appears in the region around 1600 to 1620 wavenumbers [11]. This band is particularly diagnostic for benzodiazepine derivatives and reflects the partial double bond character of the carbon-nitrogen bond within the diazepine system.
Aromatic carbon-hydrogen stretching vibrations contribute absorption bands in the region between 3000 and 3100 wavenumbers [19]. The hydroxyl group, when present and not extensively hydrogen bonded, may contribute a broad absorption in the 3200 to 3600 wavenumber region, though this can be highly variable depending on the degree of intermolecular association.
Studies on related benzodiazepine compounds demonstrate that infrared spectroscopy can effectively differentiate between closely related structures [19]. The technique has proven particularly useful for forensic applications and pharmaceutical analysis of benzodiazepine derivatives.
Mass spectrometric analysis of Cinolazepam provides molecular weight confirmation and fragmentation pattern information [20] [21]. The molecular ion peak appears at mass-to-charge ratio 357, corresponding to the molecular weight of the compound [1] [2] [3]. This molecular ion peak serves as the starting point for fragmentation analysis.
Fragmentation patterns in benzodiazepine derivatives typically involve loss of substituent groups and ring opening processes [20]. Common fragmentation pathways include loss of the cyanoethyl substituent, elimination of hydrogen chloride, and cleavage of the carbon-nitrogen bonds within the diazepine ring. The presence of the fluorine atom in the phenyl substituent may lead to hydrogen fluoride elimination as an additional fragmentation pathway.
Collision-induced dissociation studies on related benzodiazepine compounds reveal that fragmentation often involves ring opening of the seven-membered diazepine ring, followed by further decomposition of the resulting linear fragments [20]. The chlorine substituent can influence fragmentation patterns through its electronic effects and potential participation in elimination reactions.
Crystallographic analysis provides definitive three-dimensional structural information for Cinolazepam, though specific single crystal X-ray diffraction data for this compound appear limited in the current literature. However, extensive crystallographic studies on related benzodiazepine derivatives provide valuable insights into the expected structural parameters and conformational preferences [5] [22] [23] [9].
Benzodiazepine derivatives typically crystallize in common space groups, with triclinic, monoclinic, and orthorhombic systems being frequently observed [24] [25] [9]. The unit cell dimensions and space group assignments depend on the specific substitution pattern and the resulting intermolecular interaction patterns. Crystal packing is often dominated by hydrogen bonding networks, particularly when hydroxyl or amino substituents are present [10] [9].
Studies on related compounds demonstrate that benzodiazepine derivatives often exhibit density values in the range of 1.3 to 1.5 grams per cubic centimeter [5]. The molecular packing arrangements are typically governed by the need to optimize intermolecular interactions while minimizing steric conflicts between bulky substituents.
Crystallographic studies on structurally related benzodiazepines reveal characteristic bond lengths and angles that provide benchmarks for understanding Cinolazepam structure [8] [23] [9]. The benzene ring maintains standard aromatic geometry with carbon-carbon bond lengths of approximately 1.38 to 1.40 Angstroms [8] [9]. The diazepine ring shows more variation in bond lengths due to the presence of heteroatoms and the partial double bond character of certain connections.
The carbon-nitrogen bond lengths within the diazepine ring typically range from 1.34 to 1.44 Angstroms, depending on the degree of conjugation and the local electronic environment [23] [9]. The carbon-oxygen double bond in the lactam functionality measures approximately 1.22 Angstroms, consistent with typical carbonyl bond lengths [8] [9].
Bond angles within the diazepine ring deviate from ideal tetrahedral or trigonal values due to ring strain and the constraint of the seven-membered ring geometry [8] [6]. These deviations contribute to the non-planar nature of the diazepine ring and influence the overall molecular conformation.
The diazepine ring in benzodiazepine derivatives, including Cinolazepam, exhibits conformational flexibility with preference for boat-like or twist-chair arrangements [5] [6] [7]. This conformational preference arises from the need to minimize angle strain while accommodating the seven-membered ring constraints.
Computational studies on related benzodiazepines indicate that the barrier for conformational interconversion between different ring conformations is relatively low, typically in the range of 10 to 30 kilojoules per mole [5] [26]. This relatively low barrier allows for dynamic equilibration between conformers at room temperature.
The presence of substituents, particularly bulky groups like the 2-fluorophenyl moiety in Cinolazepam, influences conformational preferences by introducing steric interactions that favor specific ring conformations [26] [6]. The hydroxyl group at the 3-position can participate in intramolecular hydrogen bonding, which may stabilize particular conformational arrangements.
Crystal packing in benzodiazepine derivatives is typically dominated by hydrogen bonding interactions when suitable donor and acceptor groups are present [10] [9]. The hydroxyl group in Cinolazepam provides a hydrogen bond donor capability, while the carbonyl oxygen and nitrogen atoms serve as potential acceptors.
Studies on related compounds reveal that hydrogen bonding patterns often involve the formation of chains or networks that contribute to crystal stability [10] [9]. The specific geometry of these interactions depends on the spatial arrangement of functional groups and the overall molecular conformation.
Van der Waals interactions and aromatic stacking interactions also contribute to crystal packing stability [10]. The presence of multiple aromatic rings in Cinolazepam provides opportunities for favorable aromatic-aromatic interactions that can influence the overall packing arrangement.
Computational chemistry approaches provide detailed insights into the electronic structure, molecular geometry, and energetic properties of Cinolazepam. Density functional theory calculations represent the primary computational method for investigating benzodiazepine derivatives, offering a balance between computational efficiency and accuracy for systems of this size [27] [28] [29] [30].
Density functional theory geometry optimization calculations predict the equilibrium molecular structure of Cinolazepam by minimizing the total electronic energy with respect to all geometric parameters [28] [30] [12]. These calculations typically employ hybrid functionals such as B3LYP combined with medium-sized basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable structural predictions [29] [30] [12].
Optimization studies on related benzodiazepine derivatives demonstrate that computational methods accurately reproduce experimental bond lengths within approximately 0.01 Angstroms and bond angles within about 1 degree [6]. The seven-membered diazepine ring geometry is particularly well-reproduced by density functional theory methods, correctly predicting the non-planar boat-shaped conformation observed experimentally [5] [6].
The computational optimization process reveals the preferred conformation of the cyanoethyl substituent, which adopts an extended configuration to minimize steric interactions with the diazepine ring system. The 2-fluorophenyl group orientation is determined by the balance between steric repulsion and potential conjugative interactions with the benzodiazepine core.
Frontier molecular orbital analysis provides crucial information about the electronic properties and reactivity of Cinolazepam [29] [31] [30]. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the most important orbitals for understanding chemical reactivity and electronic excitation properties.
Computational studies on benzodiazepine derivatives typically predict highest occupied molecular orbital energies in the range of -5.5 to -6.5 electron volts, while lowest unoccupied molecular orbital energies fall between -1.0 and -2.0 electron volts [29] [30]. The energy gap between these frontier orbitals, known as the highest occupied molecular orbital - lowest unoccupied molecular orbital gap, typically ranges from 3.5 to 5.5 electron volts for benzodiazepine systems [29] [32] [30].
The spatial distribution of frontier molecular orbitals in benzodiazepine derivatives reveals that the highest occupied molecular orbital is often localized on the aromatic portions of the molecule, particularly the benzene ring and any additional aromatic substituents [33] [30]. The lowest unoccupied molecular orbital typically exhibits more delocalized character, extending across both the aromatic and heterocyclic portions of the molecular framework.
Natural bond orbital analysis provides additional insights into the electronic structure by identifying the optimal Lewis structure representation and quantifying the degree of electron delocalization [34] [29]. This analysis reveals the extent of conjugation within the benzodiazepine system and the electronic effects of substituent groups.
Binding energy calculations, particularly relevant for drug-receptor interactions, typically yield values in the range of -400 to -700 kilojoules per mole for benzodiazepine systems [27] [29]. These energies reflect the strength of intermolecular interactions and provide insights into the thermodynamic favorability of molecular association processes.
Proton affinity calculations, particularly for the nitrogen atoms within the diazepine ring, yield values typically in the range of 800 to 900 kilojoules per mole [29]. These values are important for understanding the basicity of the compound and its potential protonation behavior under physiological conditions.
Computational chemistry methods enable the calculation of various molecular properties that characterize the physical and chemical behavior of Cinolazepam [29] [31]. Molecular volume calculations typically yield values between 300 and 400 cubic Angstroms for benzodiazepine derivatives, reflecting the three-dimensional space occupied by the molecule [29].
Dipole moment calculations provide information about the overall charge distribution within the molecule [29] [31]. Benzodiazepine derivatives typically exhibit dipole moments in the range of 2.0 to 6.0 Debye units, reflecting the presence of polar functional groups and heteroatoms within the molecular framework [29].
Molecular polarizability calculations yield values typically between 30 and 50 cubic Angstroms for benzodiazepine systems [29]. This property reflects the ease with which the electron distribution can be distorted by external electric fields and is relevant for understanding intermolecular interactions and solvent effects.